tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Problem: Impure intermediates cause side reactions in sensitive formyl-group transformations. Solution: This ≥98% pure tert-butyl ester minimizes impurity-driven side reactions. Key benefits: - 60% lower impurity load vs. 95% grade, improving yield in reductive aminations. - AlogP 1.29 enhances membrane permeability for cellular assays. - tert-Butyl ester protects the carboxylic acid, enabling selective pyrazole modifications.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 1263063-14-4
Cat. No. B1439863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate
CAS1263063-14-4
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)C=O
InChIInChI=1S/C16H18N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-10H,1-4H3
InChIKeyXVZYKUUYTNMBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS 1263063-14-4): Chemical Identity and Baseline Characterization


tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS 1263063-14-4) is a synthetic pyrazole-benzoate derivative characterized by a tert-butyl ester group, a formyl substituent on the pyrazole ring, and a methyl group at the 5-position of the pyrazole. With a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol, this compound exhibits a calculated AlogP of 1.29 and a polar surface area of 90.65 Ų . It is supplied as a research-grade intermediate with reported purity levels ranging from 95% to 98% . The structural features of this compound, particularly the formyl group and the pyrazole moiety, position it as a versatile building block in medicinal chemistry and organic synthesis, enabling downstream functionalization for the generation of diverse bioactive molecules .

Why Generic Pyrazole-Benzoate Substitution Fails: The Critical Role of the tert-Butyl Ester Group


While the pyrazole-benzoate scaffold is common to a class of compounds used in medicinal chemistry and chemical biology, simple substitution of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS 1263063-14-4) with a closely related analog—such as the free carboxylic acid derivative—can profoundly alter key physicochemical and biological properties . The tert-butyl ester moiety imparts enhanced lipophilicity (AlogP 1.29) and modulates hydrogen bonding capacity compared to the corresponding acid, which can significantly influence membrane permeability, cellular uptake, and overall pharmacokinetic behavior [1]. Furthermore, the tert-butyl group serves as a protective group for the carboxylic acid function, enabling selective synthetic transformations of the reactive formyl and pyrazole groups that would otherwise be compromised in the free acid form . Therefore, interchangeability within this compound class is not assured; selection of the precise tert-butyl ester derivative is essential for maintaining intended reactivity profiles and downstream biological performance.

Quantitative Differentiation Evidence for tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS 1263063-14-4)


Purity Grade Differentiation: 98% vs. 95% tert-Butyl Ester for Reliable Synthetic Outcomes

Commercially available tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is offered in distinct purity grades that directly impact the reproducibility and efficiency of downstream synthetic applications. Suppliers such as MolCore provide this compound at ≥98% purity , while alternative vendors like AKSci offer a 95% purity specification . The 3% absolute difference in purity represents a 60% reduction in potential impurities when selecting the 98% grade over the 95% grade, thereby minimizing side reactions and enhancing the reliability of yield calculations in sensitive synthetic protocols.

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity and Permeability Potential: AlogP 1.29 of tert-Butyl Ester Differentiates from Free Acid Analog

The tert-butyl ester of 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate exhibits a calculated AlogP of 1.29 , which is anticipated to be higher than that of the corresponding free carboxylic acid derivative (2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoic acid, CAS 2138402-30-7). While a directly measured AlogP for the free acid is not available in the same dataset, the ionization of the carboxylic acid group at physiological pH typically reduces lipophilicity by at least 0.5–1.0 log units compared to the neutral ester [1]. This class-level inference suggests that the tert-butyl ester provides enhanced membrane permeability potential relative to the acid analog.

Drug Design ADME Prediction Physicochemical Profiling

Biological Activity of the Core Scaffold: HPGDS Inhibition by the Free Acid Analog (IC50 26 nM) Informs Prodrug Potential

The free acid analog of the target compound, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 2138402-30-7), demonstrates potent inhibition of human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 value of 26 nM in an enzymatic assay [1]. While direct biological data for the tert-butyl ester derivative is not reported, esters of carboxylic acid-containing drug candidates are frequently employed as prodrugs or cell-permeable precursors. The tert-butyl ester group is readily cleaved by intracellular esterases or under mild acidic conditions to release the active carboxylic acid moiety [2]. This structure-activity relationship establishes a clear functional link: the tert-butyl ester may serve as a valuable tool compound or prodrug to achieve improved cellular penetration, with subsequent conversion to the potent HPGDS inhibitor.

Enzyme Inhibition HPGDS Inflammation

Optimal Application Scenarios for tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate (CAS 1263063-14-4)


High-Fidelity Medicinal Chemistry Synthesis Requiring Precise Purity Control

In multi-step syntheses of pyrazole-containing drug candidates, the use of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate with ≥98% purity is recommended over the 95% grade. The 60% lower impurity load reduces the risk of side reactions during sensitive transformations such as reductive aminations or nucleophilic additions to the formyl group, thereby improving overall yield and reducing purification burden.

Development of HPGDS Inhibitor Prodrugs or Cell-Permeable Tool Compounds

Given that the free acid analog exhibits potent HPGDS inhibition (IC50 26 nM) [1], the tert-butyl ester serves as a strategic intermediate for prodrug design. Its enhanced lipophilicity (AlogP 1.29) facilitates passive diffusion across cell membranes, where intracellular esterases can then release the active acid, enabling functional cellular assays or in vivo proof-of-concept studies.

Structure-Activity Relationship (SAR) Studies Focused on Ester Prodrug Optimization

Researchers investigating the impact of ester promoiety on permeability, stability, and bioavailability can utilize tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate as a key comparator. Its AlogP of 1.29 provides a baseline for comparing other ester analogs (e.g., methyl, ethyl, or more labile esters) in parallel assays, directly informing prodrug candidate selection.

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